Ethyl thioacetate

Description

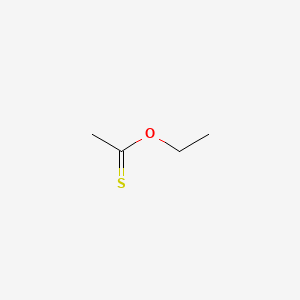

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPFHYMMMGMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239066 | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-67-0 | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Thioacetate from Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl thioacetate (B1230152), a valuable reagent in organic chemistry, with a focus on its preparation from acetic anhydride (B1165640). Ethyl thioacetate serves as a key intermediate and a source of the ethanethiolate nucleophile in various synthetic transformations.[1] Its unique reactivity, stemming from the replacement of an ester oxygen with sulfur, makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its oxygen analog, ethyl acetate (B1210297).[1]

Synthesis Overview and Reaction Mechanism

The most direct synthesis of S-ethyl thioacetate from acetic anhydride involves the acylation of ethanethiol (B150549). This reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of ethanethiol, being a strong nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, which is a good leaving group. The reaction is typically performed in the presence of a base to deprotonate the thiol, increasing its nucleophilicity, or a catalyst.[2]

The overall balanced chemical equation for this reaction is:

(CH₃CO)₂O + CH₃CH₂SH → CH₃COSCH₂CH₃ + CH₃COOH

-

Acetic Anhydride + Ethanethiol → this compound + Acetic Acid

An alternative two-step pathway involves the initial synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide, followed by esterification or alkylation.[3][4] However, the direct acylation of ethanethiol is often more straightforward.

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of this compound from acetic anhydride and ethanethiol.

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound. The protocol is based on standard methods for the acetylation of thiols using acetic anhydride.[2][5]

-

Acetic Anhydride ((CH₃CO)₂O), ≥98%

-

Ethanethiol (CH₃CH₂SH)

-

Pyridine (B92270) or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

The diagram below outlines the general workflow for the synthesis, workup, and purification of this compound.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanethiol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.[5]

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield a colorless liquid.

Quantitative Data and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈OS | [6][7][8] |

| Molecular Weight | 104.17 g/mol | [7][8] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 116 °C (at 760 mmHg) | [7] |

| Density | 0.979 g/mL (at 25 °C) | [7] |

| Refractive Index (n₂₀/D) | 1.458 | [7] |

| CAS Number | 625-60-5 | [6][7] |

| Purity (Typical) | ≥98% | [7] |

| Solubility | Insoluble in water; soluble in diethyl ether, ethanol | [6] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1690 cm⁻¹ is characteristic of the thioester carbonyl (C=O) stretch.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care.[9]

-

Ethanethiol: Highly flammable liquid and vapor. It has an extremely strong and unpleasant odor. Harmful if swallowed or inhaled.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

This compound: Flammable liquid. May cause skin and eye irritation. It has a characteristic sulfurous odor.[6][7]

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from acetic anhydride and ethanethiol is a robust and efficient method based on the principles of nucleophilic acyl substitution. This guide provides the necessary theoretical background, a detailed experimental protocol, and essential data for the successful synthesis, purification, and characterization of this important chemical intermediate. Adherence to proper safety protocols is critical when handling the reagents involved in this synthesis.

References

- 1. fiveable.me [fiveable.me]

- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. チオ酢酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. S-Ethyl ethanethioate [webbook.nist.gov]

- 9. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]

Fundamental reaction mechanisms of ethyl thioacetate.

An In-depth Technical Guide on the Core Reaction Mechanisms of Ethyl Thioacetate (B1230152)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thioacetate (CH₃C(O)SCH₂CH₃) is a vital organosulfur compound and a fundamental model for understanding the reactivity of thioesters, a class of molecules central to numerous biochemical processes, including the activity of Coenzyme A.[1] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, with a focus on hydrolysis and aminolysis. It presents quantitative kinetic data, detailed experimental protocols for studying these reactions, and visual representations of the mechanistic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Enhanced Reactivity of the Thioester Bond

Thioesters, such as this compound, exhibit greater reactivity towards nucleophilic acyl substitution compared to their oxygen ester counterparts (e.g., ethyl acetate).[2] This heightened reactivity is a cornerstone of their biological function as acyl group transfer agents. The underlying reasons for this enhanced electrophilicity of the carbonyl carbon in thioesters are:

-

Reduced Resonance Stabilization: The resonance overlap between the carbonyl group's pi system and the sulfur's lone pair of electrons is less effective than the corresponding overlap with oxygen's lone pair. This is due to the larger size of the sulfur 3p orbital compared to the oxygen 2p orbital, leading to poorer orbital overlap with the carbon 2p orbital. This diminished resonance stabilization makes the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.

-

Weaker Carbon-Sulfur Bond: The C-S bond is inherently weaker than the C-O bond, making the ethanethiolate anion (⁻SCH₂CH₃) a better leaving group than the ethoxide anion (⁻OCH₂CH₃).[3]

-

Polarizability of Sulfur: The larger and more diffuse electron cloud of sulfur makes it more polarizable than oxygen, which can further influence its interaction with incoming nucleophiles.

These factors collectively contribute to the lower activation energies observed for nucleophilic attacks on thioesters compared to esters.

Core Reaction Mechanisms

The predominant reaction mechanism for this compound with nucleophiles is nucleophilic acyl substitution , which typically proceeds through a stepwise addition-elimination mechanism . This pathway involves the formation of a transient tetrahedral intermediate.

Hydrolysis: Cleavage by Water

This compound undergoes hydrolysis to yield acetic acid and ethanethiol (B150549). This reaction can be catalyzed by either acid or base, and also proceeds at a slower rate in neutral conditions.

Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of this compound. This initiates a two-step addition-elimination sequence.

-

Step 1: Nucleophilic Addition: The hydroxide ion adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the weaker C-S bond is cleaved, expelling the ethanethiolate anion (CH₃CH₂S⁻) as the leaving group.

-

Step 3: Proton Transfer: A rapid acid-base reaction occurs where the newly formed acetic acid protonates the ethanethiolate anion to yield the final products: acetate (B1210297) and ethanethiol.

Diagram: Base-Catalyzed Hydrolysis of this compound

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

-

Step 1: Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺) in a rapid equilibrium, increasing the positive character of the carbonyl carbon.

-

Step 2: Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Step 3: Proton Transfer: A proton is transferred from the attacking oxygen to the sulfur atom of the leaving group, a process that may be facilitated by water molecules acting as proton shuttles. This converts the ethanethiol group into a better leaving group (ethanethiol).

-

Step 4: Elimination: The intermediate collapses, reforming the C=O bond and expelling a neutral ethanethiol molecule.

-

Step 5: Deprotonation: The resulting protonated acetic acid is deprotonated by water to regenerate the acid catalyst and form acetic acid.

Caption: Stepwise mechanism of this compound aminolysis.

Quantitative Data

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Hydrolysis | |||

| Base-Catalyzed (k_b) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous solution, 23°C | [4][5][6] |

| Acid-Catalyzed (k_a) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution, 23°C | [4][5][6] |

| pH-Independent (k_w) | 3.6 x 10⁻⁸ s⁻¹ | Aqueous solution, 23°C | [4][5][6] |

| Thiol-Thioester Exchange | |||

| with 2-sulfonatoethanethiolate (k_ex) | 1.7 M⁻¹s⁻¹ | Aqueous solution, pH 7, 23°C | [4][5] |

| Aminolysis | |||

| with Ammonia (Computational) | Activation energy is ~4.5 kcal/mol lower than for ethyl acetate (addition step) | Aqueous solution | [7] |

Note: Data presented is for S-mthis compound as a proxy for this compound.

Experimental Protocols

The kinetics of this compound reactions can be monitored using various analytical techniques. Below are generalized protocols for titration-based and NMR-based methods.

Protocol for Monitoring Hydrolysis by Titration

This method is suitable for acid- or base-catalyzed hydrolysis where the concentration of an acidic or basic species changes over time.

Objective: To determine the rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

Acid catalyst (e.g., 0.5 M HCl) or Base (e.g., 0.05 M NaOH)

-

Standardized NaOH solution (for acid-catalyzed reaction) or standardized HCl solution (for base-catalyzed reaction)

-

Phenolphthalein (B1677637) indicator

-

Ice-cold water

-

Thermostatic water bath

-

Pipettes, burette, conical flasks, stopwatch

Procedure (for Acid-Catalyzed Hydrolysis):

-

Reaction Setup: Place a known volume (e.g., 100 mL) of the acid catalyst solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

-

Initiation: Add a known volume (e.g., 5 mL) of this compound to the acid solution and simultaneously start the stopwatch. Mix thoroughly.

-

Time Point Zero (t=0): Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction. Titrate the solution with the standardized NaOH solution using phenolphthalein as the indicator. The volume of NaOH consumed corresponds to the initial acid catalyst concentration. [8]4. Subsequent Time Points: At regular intervals (e.g., 10, 20, 30, 60 minutes), withdraw further aliquots, quench them in ice-cold water, and titrate with the standardized NaOH solution. The volume of NaOH consumed will increase over time due to the formation of acetic acid. [8]5. Infinity Reading (t=∞): To determine the concentration at the completion of the reaction, heat a portion of the reaction mixture in a sealed tube in a boiling water bath for an extended period (e.g., 1 hour) to drive the reaction to completion. Cool the mixture and titrate an aliquot as before. [8]6. Data Analysis: The rate constant (k) can be calculated using the integrated rate law for a pseudo-first-order reaction: k = (2.303/t) * log((V∞ - V₀) / (V∞ - Vₜ)), where V₀, Vₜ, and V∞ are the volumes of NaOH used at time zero, time t, and at completion, respectively.

Diagram: Experimental Workflow for Titration-Based Kinetics

Caption: Workflow for kinetic analysis of hydrolysis via titration.

Protocol for Monitoring Reactions by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics by observing the change in concentration of reactants and products over time.

Objective: To monitor the progress of a reaction involving this compound in situ.

Materials:

-

This compound

-

Reactant (e.g., amine for aminolysis)

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

Internal standard (e.g., TMS, or a compound inert to the reaction conditions)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks and their integrations. The ethyl group of this compound will show a characteristic quartet and triplet.

-

Reaction Initiation: Add a known amount of the second reactant (e.g., the amine) to the NMR tube, mix quickly, and place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature.

-

Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at predefined time intervals. This can be automated using the spectrometer's software. [9][10][11]5. Data Processing: Process the array of spectra. For each time point, integrate the characteristic peaks of the this compound reactant and a key product peak (e.g., the N-ethyl group of the resulting amide in an aminolysis reaction).

-

Data Analysis: Normalize the integrals of the reactant and product peaks to the integral of the internal standard to determine their relative concentrations at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Conclusion

The fundamental reaction mechanisms of this compound are primarily governed by the principles of nucleophilic acyl substitution via a tetrahedral intermediate. Its enhanced reactivity compared to oxygen esters, a consequence of electronic and steric factors, makes it a valuable acylating agent in both biological and synthetic contexts. The study of its hydrolysis and aminolysis reactions provides a clear framework for understanding thioester chemistry. The quantitative data and experimental protocols provided herein serve as a practical guide for researchers investigating the multifaceted roles of thioesters in chemistry and biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nitt.edu [nitt.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. imserc.northwestern.edu [imserc.northwestern.edu]

- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

Ethyl Thioacetate: A Comprehensive Technical Guide to its Use as a Thioacetyl Group Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thioacetate (B1230152) (S-ethyl ethanethioate) is an organosulfur compound and a thioester with the chemical formula CH₃C(O)SC₂H₅.[1][2] It is a volatile, colorless to pale yellow liquid characterized by a strong, unpleasant odor reminiscent of garlic or onions.[3] In the realms of organic synthesis and drug development, ethyl thioacetate serves as a crucial reagent for the introduction of the thioacetyl group (-SCOCH₃). This functional group is a valuable masked version of a thiol (or mercaptan, -SH), one of the most important functional groups in medicinal chemistry due to its ability to interact with biological targets and its utility in bioconjugation.

The unique reactivity of the thioester bond in this compound makes it a preferred choice for thioacetylation.[4] Compared to its oxygen analog, ethyl acetate, the carbonyl carbon in this compound is significantly more electrophilic. This heightened reactivity is attributed to the larger size and lower electronegativity of the sulfur atom compared to oxygen, which results in a more polarized and weaker carbon-sulfur bond, rendering it more susceptible to nucleophilic attack.[4] This guide provides an in-depth overview of the chemical properties, synthetic applications, experimental protocols, and quantitative data related to the use of this compound as a primary source of the thioacetyl group.

Chemical Properties and Reactivity

This compound's utility stems from the distinct properties of its thioester linkage.

-

Molecular Formula: C₄H₈OS[3]

-

Molecular Weight: 104.17 g/mol [1]

-

Boiling Point: 116 °C

-

Density: ~0.979 g/mL at 25 °C

The key to its function lies in the mechanism of nucleophilic acyl substitution . A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethanethiolate (⁻SC₂H₅) as a leaving group and resulting in the transfer of the acetyl group to the nucleophile. However, in the context of delivering a thioacetyl group, the reaction is typically viewed as the nucleophilic attack displacing the ethyl group, or more commonly, the deprotonated nucleophile reacting with the acetyl source. In practice, for thioacetylation of a substrate R-XH (where X is O, N, S), the reaction typically involves the transfer of the acetyl group to the sulfur of a thiol, or the entire thioacetyl group being transferred.

The most common application involves using a thioacetate salt, like potassium thioacetate, to react with an electrophile (e.g., an alkyl halide). However, this compound itself can be used to introduce the thioacetyl group onto other nucleophiles. More critically, the thioacetyl group, once installed on a molecule, serves as a stable protecting group for a thiol. The free thiol can be readily unmasked under basic or acidic conditions, a process known as deprotection.[5]

General Mechanism of Thioacetylation and Deprotection

The thioacetyl group serves as an effective protecting group for thiols. The introduction (protection) and subsequent removal (deprotection) are key processes in multi-step synthesis.

Applications in Organic Synthesis

This compound is primarily used in reactions where a thioacetyl moiety is introduced. This is particularly useful in the synthesis of complex molecules where a free thiol group would be incompatible with other reagents or reaction conditions.

-

Thiol Synthesis: The most common application is the two-step synthesis of thiols from alkyl halides. The alkyl halide is first treated with a thioacetate salt (often generated in situ or used directly, like potassium thioacetate) to form an S-alkyl thioacetate. Subsequent hydrolysis of the thioester reveals the desired thiol. This avoids the direct use of odorous and easily oxidized thiols.

-

Protecting Group Chemistry: The thioacetyl group is a robust protecting group for thiols. It is stable to a wide range of conditions, including many that would affect other common protecting groups.[4] The deprotection is typically achieved cleanly with base-catalyzed hydrolysis.[5]

-

Bioconjugation and Drug Development: In drug development, thiol groups are often crucial for a molecule's mechanism of action (e.g., as enzyme inhibitors) or for linking the drug to a carrier molecule. Using a thioacetate-protected precursor allows for the safe handling and synthesis of the drug candidate, with the active thiol being revealed in a final step or even in vivo.

Quantitative Data

The efficiency of thioacetylation reactions is critical for their application in large-scale synthesis. The following table summarizes typical yields for the synthesis of thioacetates from various alkyl halides using potassium thioacetate, a process fundamentally linked to the utility of the thioacetyl group sourced from reagents like this compound.

| Starting Material (Alkyl Halide) | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzyl chloride | Potassium thioacetate | Ethanol (B145695) | Reflux | 1 | S-benzyl thioacetate | >90 | [6] (Implied) |

| 1-Bromooctane | Potassium thioacetate | DMF | RT | 12 | S-octyl thioacetate | 85-95 | General Knowledge |

| Ethyl bromoacetate | Potassium thioacetate | Acetone | Reflux | 2 | S-(ethoxycarbonylmethyl) thioacetate | ~90 | General Knowledge |

| 4-(Bromomethyl)benzoic acid | Potassium thioacetate | Ethanol | RT | 3 | S-(4-carboxybenzyl) thioacetate | >85 | General Knowledge |

Note: This table represents typical conditions and yields for the formation of thioacetate esters, which is the primary application of the thioacetyl group.

Experimental Protocols

Detailed methodologies are essential for reproducible results in a laboratory setting. Below are representative protocols for the deprotection of a thioacetate and a general method for thioetherification, which shares mechanistic principles.

Protocol 1: Base-Catalyzed Deprotection of a Thioacetate

This protocol describes the hydrolysis of an S-alkyl thioacetate to yield the corresponding free thiol, adapted from a procedure for S-(10-Undecenyl) thioacetate.[5]

Materials:

-

S-Alkyl thioacetate (e.g., S-(10-Undecenyl) thioacetate)

-

Ethanol (degassed)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, 2 M, degassed)

-

Diethyl ether (degassed)

-

Deionized water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-neck round-bottom flask, reflux condenser, separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the S-alkyl thioacetate (1.0 eq) in ethanol (approx. 5 mL per gram of substrate) in a three-neck round-bottom flask.[5]

-

Prepare a solution of NaOH (2.1 eq) in deionized water (approx. 3.5 mL per gram of NaOH) and add it dropwise to the stirred thioacetate solution.[5]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Carefully neutralize the mixture with degassed 2 M HCl solution and transfer it to a separatory funnel under an inert atmosphere.[5]

-

Extract the aqueous layer with degassed diethyl ether (3 x 15 mL).[5]

-

Combine the organic layers, wash with degassed water (10 mL), and dry over anhydrous sodium sulfate.[5]

-

Remove the solvent using a rotary evaporator to yield the free thiol. The product can be stabilized by adding a small amount of an antioxidant like 4-tert-butylcatechol.[5]

Protocol 2: General Thioetherification via Nucleophilic Substitution

This protocol outlines the synthesis of a thioether, a related transformation where a thiol attacks an electrophile. The principles are fundamental to understanding the reactivity of sulfur nucleophiles.[7]

Materials:

-

Thiol (e.g., 2-mercaptopyrimidine)

-

Alkyl halide (e.g., ethyl chloroacetate)

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., absolute ethanol)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add the thiol (1.0 eq), the base (1.0 eq), and the solvent (e.g., 20 mL of ethanol).[7]

-

Stir the solution at room temperature to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Slowly add the alkyl halide (1.0 eq) dropwise to the stirred solution.[7]

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain this temperature for 1-6 hours, monitoring the reaction by TLC.[7]

-

Once complete, cool the mixture to room temperature.

-

If a solid precipitate forms, collect it by filtration and wash with water.[7]

-

If the product is soluble, perform an aqueous work-up by quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating under vacuum.

-

Recrystallize or use column chromatography to purify the final thioether product.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid (H225) and is harmful if swallowed (H302). It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[3]

Conclusion

This compound and the thioacetyl group it provides are indispensable tools in modern organic synthesis and drug discovery. The thioester's enhanced reactivity compared to standard esters allows for efficient and selective introduction of a protected thiol functionality.[4] This strategy circumvents issues associated with the direct handling of volatile and easily oxidized thiols. The straightforward and high-yielding protocols for both the introduction and subsequent removal of the thioacetyl group make it a robust and reliable choice for chemists. A thorough understanding of its reactivity, applications, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel therapeutics and complex organic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 4. fiveable.me [fiveable.me]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

The Thioester Bond: A Technical Guide to the Reactivity of Ethyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioester bond, a sulfur analog of an ester linkage, is a critical functional group in organic chemistry and biochemistry. Its unique electronic properties impart enhanced reactivity compared to its oxygen counterparts, making it a versatile tool in synthesis and a key player in various biological processes. Ethyl thioacetate (B1230152) (CH₃C(O)SCH₂CH₃), a simple yet representative thioester, serves as an excellent model for understanding the fundamental principles governing thioester reactivity. This technical guide provides an in-depth exploration of the reactivity of the thioester bond in ethyl thioacetate, covering its synthesis, characteristic reactions, and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who leverage the distinct chemical behavior of thioesters in their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈OS | [1][2] |

| Molar Mass | 104.17 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.971 g/cm³ | [3] |

| Boiling Point | 116-117 °C | |

| Refractive Index (n_D) | 1.456-1.468 | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and diethyl ether.[3] |

Synthesis of this compound

This compound is commonly synthesized via the reaction of acetyl chloride with ethanethiol (B150549).[3] This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetyl chloride

-

Ethanethiol

-

Anhydrous diethyl ether

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanethiol (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. If desired, pyridine (1.1 equivalents) can be added to the initial solution to neutralize the HCl byproduct as it forms.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if pyridine was used, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Reactivity of the Thioester Bond

The thioester bond in this compound is significantly more reactive towards nucleophiles than the corresponding ester bond in ethyl acetate (B1210297). This heightened reactivity is attributed to several factors:

-

Reduced Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an ester. This results in weaker resonance stabilization of the thioester group, making the carbonyl carbon more electrophilic.

-

Weaker C-S Bond: The carbon-sulfur bond is weaker than the carbon-oxygen bond, making the thiolate a better leaving group than an alkoxide.

-

Greater Polarizability of Sulfur: The larger and more polarizable sulfur atom can better stabilize a negative charge in the transition state of nucleophilic attack.

The following sections detail the key reactions of this compound, highlighting the reactivity of its thioester bond.

Hydrolysis

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. This reaction can be catalyzed by acid or base.

Caption: General scheme for the hydrolysis of this compound.

Quantitative Data: Hydrolysis Kinetics

| Condition | Rate Constant (k) | Reference |

| Acid-mediated (k_a) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [4] |

| Base-mediated (k_b) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [4] |

| pH-independent (k_w) | 3.6 x 10⁻⁸ s⁻¹ | [4] |

The rate of hydrolysis of ethyl acetate, the oxygen analog, is also dependent on temperature. The following table illustrates the effect of temperature on the second-order rate constant for the base-catalyzed hydrolysis of ethyl acetate, which can be considered indicative of the trend for this compound.

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 283 | 0.047 |

| 293 | 0.089 |

| 303 | 0.163 |

| 313 | 0.286 |

Experimental Protocol: Kinetic Study of Base-Catalyzed Hydrolysis of this compound

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution of known concentration

-

Deionized water

-

Constant temperature water bath

-

Conductivity meter or pH meter

-

Burette

-

Pipettes

-

Volumetric flasks

-

Stopwatch

Procedure:

-

Prepare solutions of this compound and NaOH of known concentrations in separate volumetric flasks.

-

Place the reactant solutions in a constant temperature water bath to allow them to reach thermal equilibrium.

-

Initiate the reaction by mixing equal volumes of the this compound and NaOH solutions in a reaction vessel placed within the water bath. Start the stopwatch immediately.

-

Monitor the progress of the reaction by measuring the change in conductivity or pH of the solution at regular time intervals. The conductivity will decrease as the more mobile hydroxide ions are replaced by the less mobile acetate ions.

-

Alternatively, aliquots of the reaction mixture can be withdrawn at specific times and quenched by adding them to a known excess of a standard acid solution. The remaining acid can then be back-titrated with a standard base to determine the concentration of unreacted NaOH.

-

The rate constant (k) can be determined by plotting the appropriate function of concentration versus time, based on the integrated rate law for a second-order reaction.

Aminolysis

Thioesters react with amines to form amides and thiols. This reaction is generally faster than the aminolysis of esters.

Caption: General scheme for the aminolysis of this compound.

Quantitative Data: Aminolysis Kinetics

Kinetic studies on the aminolysis of thioesters show a dependence on the basicity and steric hindrance of the amine. The following table provides second-order rate constants for the reaction of a thioester with various primary amines.

| Amine | pKa | Rate Constant (k) (M⁻¹s⁻¹) |

| Glycine ethyl ester | 7.7 | 0.13 |

| Alanine ethyl ester | 7.7 | 0.04 |

| n-Butylamine | 10.6 | 1.8 |

Experimental Protocol: Aminolysis of this compound

Materials:

-

This compound

-

Amine (e.g., n-butylamine)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the amine (1.0-1.2 equivalents) to the stirred solution.

-

Maintain the reaction at a constant temperature.

-

Monitor the disappearance of the starting materials and the formation of the amide product using a suitable analytical technique (HPLC, GC, or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Thiolysis (Thiol-Thioester Exchange)

Thioesters can undergo a reversible exchange reaction with other thiols, a process known as thiolysis or thiol-thioester exchange. This reaction is particularly relevant in biological systems and dynamic combinatorial chemistry.

Caption: General scheme for the thiolysis of this compound.

Quantitative Data: Thiolysis Kinetics

The rate of thiol-thioester exchange is dependent on the pKa of the incoming thiol, as the thiolate is the active nucleophile. For the reaction of S-mthis compound with 2-sulfonatoethanethiolate at pH 7, the second-order rate constant (k_ex) is 1.7 M⁻¹s⁻¹.[4]

Reduction

Thioesters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via an initial reduction to an aldehyde intermediate, which is then further reduced to the alcohol.

Caption: Reduction of this compound to ethanol.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Sodium sulfate, anhydrous

-

Saturated aqueous solution of sodium sulfate

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere and away from moisture.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed for a few hours to ensure complete reaction. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the precipitate with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude ethanol product.

-

Purify the product by distillation if necessary.

Reaction with Organometallic Reagents

Thioesters react with organometallic reagents, such as Grignard reagents (RMgX), to form ketones. This reaction is a useful method for ketone synthesis as the tetrahedral intermediate formed after the first addition of the Grignard reagent is relatively stable and does not readily eliminate the thiolate leaving group to form a tertiary alcohol, which is a common side reaction with esters.

Caption: Reaction of this compound with a Grignard reagent.

Experimental Protocol: Reaction of this compound with a Grignard Reagent

Materials:

-

This compound

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., ethyl bromide)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of the alkyl or aryl halide dissolved in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

-

-

Reaction with this compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting ketone by column chromatography or distillation.

-

Spectroscopic Characterization of this compound

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

δ ~1.2 ppm (t, 3H): The three protons of the methyl group of the ethyl moiety (CH₃-CH₂-S), split into a triplet by the adjacent methylene (B1212753) group.

-

δ ~2.3 ppm (s, 3H): The three protons of the acetyl methyl group (CH₃-C=O), appearing as a singlet as there are no adjacent protons.

-

δ ~2.8 ppm (q, 2H): The two protons of the methylene group of the ethyl moiety (-CH₂-S-), split into a quartet by the adjacent methyl group.

¹³C NMR:

-

δ ~14 ppm: Carbon of the ethyl methyl group (CH₃-CH₂-S).

-

δ ~23 ppm: Carbon of the methylene group (-CH₂-S-).

-

δ ~30 ppm: Carbon of the acetyl methyl group (CH₃-C=O).

-

δ ~195 ppm: Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 | C=O stretch (strong) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1350-1470 | C-H bend |

| ~1100-1200 | C-O stretch (ester-like) |

| ~600-700 | C-S stretch |

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, which appears at a lower wavenumber (~1690 cm⁻¹) compared to that of its oxygen analog, ethyl acetate (~1740 cm⁻¹). This shift is a direct consequence of the reduced double-bond character of the thioester carbonyl due to less efficient resonance.

Conclusion

The thioester bond in this compound exhibits a rich and versatile reactivity profile, making it a valuable functional group in organic synthesis and a key intermediate in biochemical pathways. Its enhanced electrophilicity at the carbonyl carbon, a consequence of the unique electronic properties of sulfur, facilitates a range of transformations including hydrolysis, aminolysis, thiolysis, reduction, and reactions with organometallic reagents. Understanding the kinetics and mechanisms of these reactions, as well as the experimental conditions required to control them, is crucial for harnessing the full potential of thioesters in the design and synthesis of new molecules for pharmaceutical and other applications. This guide provides a foundational understanding of the core reactivity of this compound, offering both quantitative data and detailed experimental protocols to aid researchers in their scientific endeavors.

References

Ethyl Thioacetate: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Ethyl thioacetate (B1230152) (CAS No. 625-60-5) is an organosulfur compound that serves as a pivotal intermediate and building block in a multitude of organic syntheses.[1][2] As a thioester, it exhibits unique reactivity that makes it a valuable tool for researchers and professionals in drug development and fine chemical synthesis.[3] This technical guide provides an in-depth overview of ethyl thioacetate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic analysis, and its applications in the pharmaceutical sector.

Molecular Structure and Physicochemical Properties

This compound, also known as S-ethyl ethanethioate, possesses a molecular formula of C₄H₈OS and a molecular weight of 104.17 g/mol .[4][5] The molecule features a characteristic thioester functional group, where a sulfur atom bridges an acetyl group and an ethyl group.[1] This structure is fundamental to its chemical reactivity, particularly the electrophilicity of the carbonyl carbon.[3]

Molecular Structure:

CH₃C(O)SC₂H₅

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 625-60-5 | [4] |

| Molecular Formula | C₄H₈OS | [4] |

| Molecular Weight | 104.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic garlic or onion-like | [1] |

| Density | 0.979 g/mL at 25 °C | [6] |

| Boiling Point | 116 °C | [6] |

| Flash Point | 18 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.458 | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether and ethanol. | [4] |

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of this compound. Below are two common laboratory-scale procedures.

Method 1: Alkylation of Potassium Thioacetate

This traditional method involves the reaction of potassium thioacetate with an ethylating agent, such as ethyl bromide.[4]

-

Reaction: CH₃COSK + C₂H₅Br → CH₃C(O)SC₂H₅ + KBr[4]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thioacetate in a suitable solvent like ethanol.

-

Slowly add ethyl bromide to the stirred solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium bromide precipitate.

-

The filtrate is then concentrated under reduced pressure.

-

The crude this compound can be purified by distillation.

-

Method 2: Thiolation of Acetyl Chloride

This approach utilizes the reaction between acetyl chloride and ethanethiol (B150549).[4]

-

Reaction: CH₃COCl + C₂H₅SH → CH₃C(O)SC₂H₅ + HCl[4]

-

Procedure:

-

In a fume hood, dissolve ethanethiol in a suitable solvent, such as diethyl ether, in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled, stirred solution. A base, such as pyridine, may be added to scavenge the HCl produced.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.

-

The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by fractional distillation.

-

A Greener Synthesis Approach

Recent advancements have focused on more environmentally benign synthetic routes. One such method utilizes water as a solvent and a mild base, offering a simple, efficient, and fast procedure for obtaining organic thioacetates.[8] This approach leverages the nucleophilicity of the thioacetate anion in an aqueous medium for nucleophilic displacement reactions.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group, split by the adjacent methyl protons.

-

A singlet corresponding to the methyl protons (CH₃) of the acetyl group.

Analogous spectral data for ethyl acetate (B1210297) shows a triplet at ~1.3 ppm (ethyl CH₃), a singlet at ~1.9 ppm (acetyl CH₃), and a quartet at ~4.1 ppm (ethyl CH₂).

-

-

¹³C NMR: The carbon NMR spectrum will exhibit four signals corresponding to the four unique carbon atoms in the molecule:

-

The carbonyl carbon of the thioester group.

-

The methyl carbon of the acetyl group.

-

The methylene carbon of the ethyl group.

-

The methyl carbon of the ethyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. While a specific spectrum for this compound is available for viewing from sources like SpectraBase, the characteristic peaks can be inferred from general thioester and ester spectral data.[9] A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1690-1715 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region.

Applications in Drug Development and Research

This compound's utility in the pharmaceutical and chemical industries is significant, primarily as a versatile building block and intermediate.[2][7]

-

Intermediate in Pharmaceutical Synthesis: Its reactive thioester group allows for its use in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

-

Protecting Group: In multi-step organic syntheses, the thioester functionality can be employed as a protecting group for carboxylic acids.[3] The thioester bond is more labile than a standard ester bond, allowing for selective cleavage under specific conditions to regenerate the carboxylic acid.[3]

-

Precursor to Thiols: Thioacetates are stable precursors to thiols.[8] The thioacetate group can be deprotected under basic conditions to yield a free thiol, which is a highly reactive functional group used in various bioconjugation and surface modification applications.

-

Building Block for Heterocycles: Thioimidates, which can be derived from thioesters, are versatile building blocks for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry.[10]

Logical Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway Context: Thioesters as Biological Models

Thioesters like this compound are studied as models for biologically crucial molecules such as Coenzyme A.[4] Coenzyme A is central to metabolism, participating in the Krebs cycle and fatty acid metabolism through the formation and cleavage of thioester bonds. The study of simpler thioesters provides insight into the reactivity and mechanisms of these vital biological pathways.

Caption: Relationship between this compound as a model system and biological thioesters.

References

- 1. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. チオ酢酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. S-ethyl Thioacetate | Leading Suppliers - Chemical Bull [chemicalbull.com]

- 8. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl Thioacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of ethyl thioacetate (B1230152) in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory professionals requiring either a general understanding of ethyl thioacetate's solubility characteristics or a robust methodology for its empirical determination.

Introduction to this compound

This compound (S-ethyl ethanethioate) is an organosulfur compound with the chemical formula CH₃COSC₂H₅. It is a colorless to pale yellow liquid with a characteristic odor.[1] As a thioester, it serves as a versatile building block in various chemical syntheses.[1] An understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the known qualitative solubility of this compound in water and some common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Solubility Description | Citation |

| Water | Protic | Insoluble | [2][3] |

| Ethanol | Alcohol (Protic) | Soluble | [2][3] |

| Diethyl Ether | Ether (Aprotic) | Miscible | [2][3] |

| General Organic Solvents | Various | Soluble | [1][4] |

It is important to note that terms like "soluble" and "miscible" are qualitative. "Miscible" implies that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent, but it does not specify the exact concentration. The general rule of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit good solubility in other moderately polar to nonpolar organic solvents.

Experimental Protocol for Determining Liquid-Liquid Solubility

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following protocol describes a standardized "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a liquid in a solvent.[5][6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials or flasks with airtight seals

-

Calibrated positive displacement pipettes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

-

Volumetric flasks and syringes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase of this compound after equilibration is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time required, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

If necessary, centrifugation at the same temperature can be used to facilitate the separation of the two phases.

-

-

Sampling:

-

Carefully extract an aliquot of the solvent phase (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved this compound phase.

-

Immediately transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred sample.

-

Dilute the sample to a known volume with the pure solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is sparse, its qualitative behavior indicates good solubility in alcohols and miscibility with ethers. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable and standardized approach. This methodology empowers researchers to generate the specific data required for their work, ensuring accuracy and reproducibility in their scientific endeavors. Further research to populate a comprehensive quantitative solubility database for this compound would be a valuable contribution to the chemical sciences community.

References

An In-depth Technical Guide on the Thermochemical Properties and Stability of Ethyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thioacetate (B1230152) (CAS 625-60-5), also known as S-ethyl ethanethioate, is an organosulfur compound with increasing relevance in synthetic chemistry and as a model for biologically significant thioesters. A thorough understanding of its thermochemical properties and thermal stability is crucial for its safe handling, process optimization, and application in various fields, including drug development. This technical guide provides a comprehensive overview of the available thermochemical data for ethyl thioacetate, details the experimental protocols for their determination, and discusses its thermal stability and potential decomposition pathways.

Thermochemical Properties

The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. For this compound, these properties are essential for predicting its behavior in chemical reactions and for designing safe and efficient manufacturing processes.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Table 1: Standard Enthalpy of Formation of this compound

| Property | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Formation | -267.8 ± 0.88 | Liquid | [1] |

Entropy and Heat Capacity

Table 2: Other Thermochemical Data References for this compound

| Data Type | Reference Source | Note |

| Gas Phase Thermochemistry Data | NIST WebBook | Includes properties such as enthalpy of formation in the gaseous state.[5] |

| Condensed Phase Thermochemistry Data | NIST WebBook | Includes properties such as enthalpy of formation in the liquid phase.[1] |

| Phase Change Data | NIST WebBook | Data related to phase transitions, such as enthalpy of vaporization.[6] |

| Heat Capacity (Ideal Gas and Saturated Liquid) | NIST / TRC Web Thermo Tables (Professional Edition) | Contains critically evaluated data as a function of temperature. Access is subscription-based.[4] |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration for its storage and use in chemical processes, particularly at elevated temperatures. While specific experimental studies on the thermal decomposition of this compound are limited in the public domain, insights can be drawn from studies on analogous compounds.

The thermolysis of aryl thioesters has been shown to proceed via a free radical mechanism, with the initial step being the homolysis of the C-S bond.[7] This suggests a plausible decomposition pathway for this compound.

Proposed Decomposition Pathway

At elevated temperatures, the primary decomposition pathway for this compound is likely initiated by the cleavage of the carbon-sulfur bond, which is generally weaker than the corresponding carbon-oxygen bond in esters. This would lead to the formation of an acetyl radical and an ethylthiyl radical.

Logical Relationship: Proposed Initial Step in Thermal Decomposition

Caption: Proposed initial step in the thermal decomposition of this compound.

Following this initiation, a cascade of secondary reactions involving these radicals would likely occur, leading to a variety of smaller, more stable molecules. Potential products could include carbon monoxide, methane, ethane, ethene, and various sulfur-containing compounds. The exact product distribution would be highly dependent on the specific reaction conditions (temperature, pressure, presence of other substances).

Experimental Protocols

The determination of the thermochemical properties of this compound requires precise and specialized experimental techniques. The following sections outline the general methodologies for key measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation of sulfur-containing organic compounds like this compound is typically determined indirectly through the measurement of the enthalpy of combustion using a rotating-bomb calorimeter.[8][9]

Experimental Workflow: Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation via rotating-bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel, known as a "bomb." A small, known amount of water is added to the bomb to dissolve the acidic combustion products.[9]

-

Combustion: The bomb is sealed, purged, and filled with high-pressure oxygen. It is then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically. The bomb is rotated during and after combustion to ensure a homogeneous solution of the combustion products (e.g., sulfuric acid).[8]

-

Data Acquisition: The temperature of the water in the calorimeter is meticulously measured before and after combustion to determine the heat released.

-

Analysis: The contents of the bomb are analyzed to quantify the amounts of nitric acid and sulfuric acid formed.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system, with corrections applied for the formation of acids and the combustion of the ignition wire. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).

Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[10][11][12]

Experimental Workflow: Differential Scanning Calorimetry for Heat Capacity

Caption: Workflow for determining the heat capacity of a liquid using DSC.

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium for temperature, sapphire for heat capacity).[10]

-

Baseline Measurement: A baseline is established by running the DSC with empty sample and reference pans.

-

Standard Measurement: A run is performed with a sapphire standard of known mass to determine the instrument's response.

-

Sample Measurement: A known mass of this compound is hermetically sealed in a sample pan. The sample and an empty reference pan are placed in the DSC. The sample is then heated at a constant rate over the desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference pan is measured. The specific heat capacity of the sample is then calculated by comparing this heat flow to the heat flow of the sapphire standard under the same conditions.[11][12]

Conclusion

This technical guide has summarized the currently available thermochemical data for this compound and outlined the standard experimental procedures for their determination. While the standard enthalpy of formation in the liquid phase is well-documented, further experimental work is needed to publicly establish a comprehensive dataset for its entropy and heat capacity over a range of temperatures. The proposed decomposition pathway, initiated by C-S bond homolysis, provides a theoretical framework for understanding its thermal stability. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these properties is paramount for the safe and effective application of this compound. It is recommended to consult specialized databases such as the NIST/TRC Web Thermo Tables for more detailed, critically evaluated thermochemical data.

References

- 1. S-Ethyl ethanethioate [webbook.nist.gov]

- 2. S-Ethyl ethanethioate [webbook.nist.gov]

- 3. S-Ethyl ethanethioate [webbook.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. S-Ethyl ethanethioate [webbook.nist.gov]

- 6. S-Ethyl ethanethioate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. infinitalab.com [infinitalab.com]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Ethyl Thioacetate in Prebiotic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest to unravel the origins of life, researchers have long sought to understand the chemical processes that could have led to the formation of essential biomolecules on the prebiotic Earth. Among the myriad of proposed molecules, thioesters, and specifically ethyl thioacetate (B1230152), have emerged as central players in models of prebiotic chemistry. Their high-energy thioester bond makes them potent acylating agents, capable of driving reactions that are thermodynamically unfavorable in aqueous environments, such as the formation of peptides from amino acids. This technical guide provides an in-depth exploration of the role of ethyl thioacetate and related thioesters in prebiotic chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing the core reaction pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of prebiotic chemistry, biochemistry, and drug development, offering insights into the fundamental reactions that may have paved the way for life.

Introduction: The "Thioester World" Hypothesis

The "Thioester World" hypothesis posits that thioesters were key intermediates in the early stages of metabolism, preceding the ATP-dominated world of modern biochemistry.[1] Thioesters, with the general structure R-C(=O)S-R', possess a high-energy bond that, upon hydrolysis, releases a significant amount of free energy. This energy can be harnessed to drive essential prebiotic reactions, most notably the formation of amide bonds in peptides.[2][3][4] this compound, with its relatively simple structure, serves as an excellent model compound for studying the feasibility and mechanisms of thioester-driven prebiotic synthesis.[5]

Prebiotic Synthesis of Thioesters

A critical question in prebiotic chemistry is how thioesters like this compound could have formed on the early Earth. Several plausible pathways have been proposed and experimentally investigated.

UV-Induced Decarboxylation of α-Keto Acids with Disulfides

One proposed prebiotic route to thioesters involves the reaction of pyruvate, a simple α-keto acid, with disulfides under ultraviolet (UV) irradiation. This process is significant as it does not require an external oxidant, a condition consistent with the proposed reducing atmosphere of the early Earth.[6][7][8] The reaction proceeds via a radical mechanism initiated by the UV-induced cleavage of the disulfide bond.[6]

Geoelectrochemical Synthesis from Carbon Dioxide

Another promising avenue for prebiotic thioester formation is through geoelectrochemical processes in hydrothermal vent systems. Experiments have demonstrated that nickel sulfide (B99878) (NiS) can catalyze the formation of S-mthis compound from CO2 and methanethiol (B179389) under simulated geoelectrochemical conditions.[9] This pathway is particularly compelling as it directly utilizes a simple carbon source (CO2) and is powered by naturally occurring electrochemical potentials.

Condensation of Mercaptoacids

In environments subject to dehydration-rehydration cycles, such as shorelines or evaporating ponds, mercaptoacids can condense to form thioesters. These thioesters can then participate in subsequent reactions, including peptide bond formation, upon rehydration.[2][10]

Role in Peptide Bond Formation

The primary role attributed to this compound and other thioesters in prebiotic chemistry is their ability to facilitate the formation of peptides from amino acids. This process, known as thioester-amide exchange, is a thermodynamically favorable reaction.[2][10]

Thioester-Amide Exchange

In this reaction, the amino group of an amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a dipeptide and the release of the thiol. This process can continue, with the newly formed dipeptide reacting with another thioester molecule to form a tripeptide, and so on.

Formation of Thiodepsipeptides

In reactions involving mercaptoacids and amino acids, the initial products are often thiodepsipeptides, which are co-oligomers containing both thioester and amide bonds.[2][10] These thiodepsipeptides are important intermediates, as the thioester linkages can be subsequently converted to amide bonds through intramolecular or intermolecular thioester-amide exchange.

Quantitative Data

The following tables summarize key quantitative data from experimental studies on thioester-mediated reactions in prebiotic chemistry models.

| Reaction | Reactants | Catalyst/Conditions | Product(s) | Yield/Conversion | Reference |

| Thioester Synthesis | |||||

| UV-Induced Decarboxylation | Pyruvic acid, Di(ethanethiol) disulfide | UV light (high-pressure mercury arc lamp) | S-ethyl thioacetate | Not explicitly quantified, but formation confirmed by NMR | [6] |